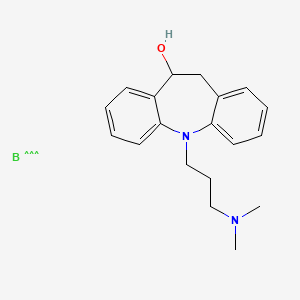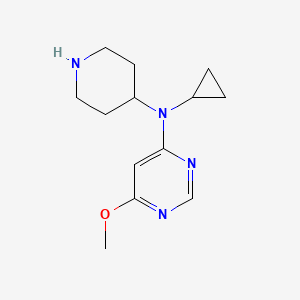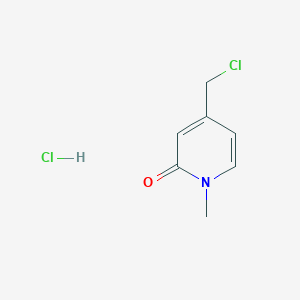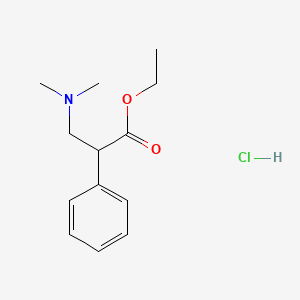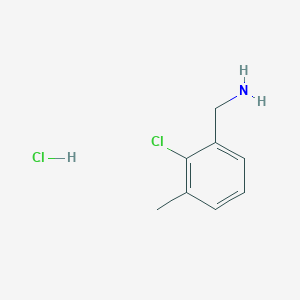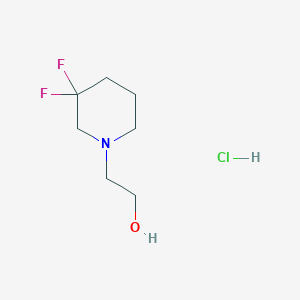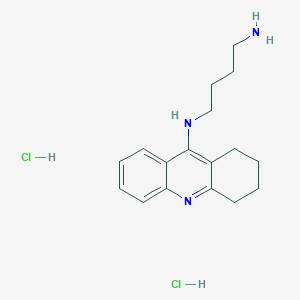
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C17H25Cl2N3 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β ) . These enzymes play crucial roles in the progression of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE . This dual inhibition of AChE and GSK-3 β is a key aspect of its mode of action .
Biochemical Pathways
The inhibition of AChE and GSK-3 β by this compound affects multiple signaling pathways associated with Alzheimer’s disease . .
Result of Action
It is known that the compound exhibits a lack of toxicity to sh-sy5y neuroblastoma cells at concentrations of up to 25 μm .
Biochemische Analyse
Biochemical Properties
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission . Additionally, this compound has been shown to interact with glycogen synthase kinase 3 beta, an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function . It also influences cell signaling pathways, particularly those involving glycogen synthase kinase 3 beta, which plays a role in regulating gene expression and cellular metabolism . Furthermore, this compound has been observed to have neuroprotective effects, reducing oxidative stress and preventing cell death in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by the compound’s acridine moiety, which intercalates into the enzyme’s active site. Additionally, this compound inhibits glycogen synthase kinase 3 beta by binding to its active site, thereby modulating various cellular processes . This dual inhibition mechanism contributes to the compound’s therapeutic potential in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and glycogen synthase kinase 3 beta, leading to sustained improvements in cognitive function and cellular health . Prolonged exposure to high concentrations of the compound may result in cellular toxicity, highlighting the importance of dosage optimization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and reduce neurodegenerative symptoms in animal models of Alzheimer’s disease . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the parent compound’s biological activity, contributing to its overall therapeutic effects. Additionally, the compound’s interaction with glycogen synthase kinase 3 beta influences metabolic flux and metabolite levels, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cells, the compound accumulates in specific compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm and nucleus of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Within these compartments, the compound interacts with various biomolecules, including enzymes and DNA, to exert its therapeutic effects .
Eigenschaften
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUPOKKSIRGVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


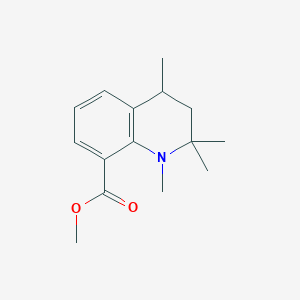
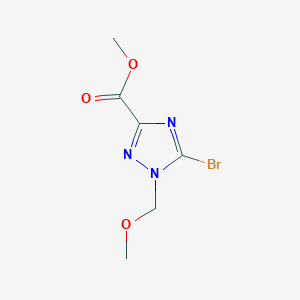
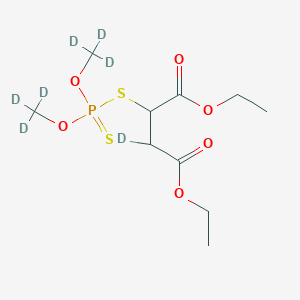
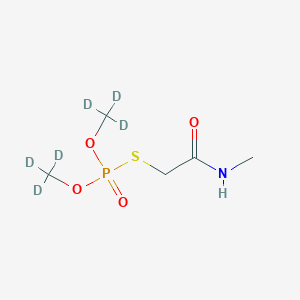
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
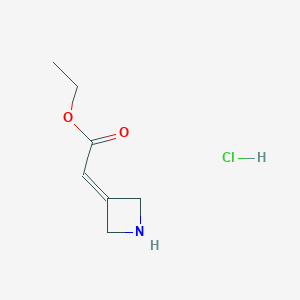
cyclohexa-1,3,5-triene](/img/structure/B1435942.png)

